(2R,4S)-4-hydroxypyrrolidine-2-carboxamide
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Overview
Description
(2R,4S)-4-hydroxypyrrolidine-2-carboxamide is a chiral compound with significant importance in medicinal chemistry and organic synthesis. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both hydroxyl and amide functional groups. The stereochemistry of the compound, denoted by the (2R,4S) configuration, plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-hydroxypyrrolidine-2-carboxamide can be achieved through various methods. One common approach involves the one-pot reaction of trans-4-hydroxyproline with trifluoroacetimidoyl chlorides in the presence of titanium dioxide nanoparticles as a catalyst and sodium bicarbonate as a base . This method provides a straightforward and efficient route to the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimizing the reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxopyrrolidine-2-carboxamide.
Reduction: Formation of 4-aminopyrrolidine-2-carboxamide.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
(2R,4S)-4-hydroxypyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity and functional groups.
Mechanism of Action
The mechanism of action of (2R,4S)-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt biochemical pathways, leading to therapeutic effects. For example, it may inhibit enzymes involved in the synthesis of viral proteins, thereby exhibiting antiviral activity .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities due to its stereochemistry.
4-hydroxyproline: A precursor in the synthesis of (2R,4S)-4-hydroxypyrrolidine-2-carboxamide, also used in various biochemical applications.
Pyrrolidine derivatives: Compounds with similar structures but different functional groups, such as 4-aminopyrrolidine-2-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and amide functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2R,4S)-4-hydroxypyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSXAYGYRGXDSQ-IUYQGCFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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